molecular formula C17H33NO2S B14180796 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane CAS No. 849334-48-1

1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane

Cat. No.: B14180796
CAS No.: 849334-48-1
M. Wt: 315.5 g/mol
InChI Key: LLZMDXHVWUMVKQ-UHFFFAOYSA-N
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Description

1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[211]tetradecane is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spiro Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation using reagents like sulfonyl chlorides under basic conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.10]decane
  • 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.12]pentadecane

Uniqueness

1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as mentioned above.

Properties

CAS No.

849334-48-1

Molecular Formula

C17H33NO2S

Molecular Weight

315.5 g/mol

IUPAC Name

1-tert-butylsulfonyl-1-azaspiro[2.11]tetradecane

InChI

InChI=1S/C17H33NO2S/c1-16(2,3)21(19,20)18-15-17(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-15H2,1-3H3

InChI Key

LLZMDXHVWUMVKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CC12CCCCCCCCCCC2

Origin of Product

United States

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